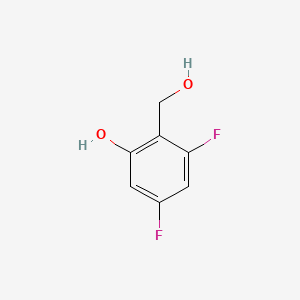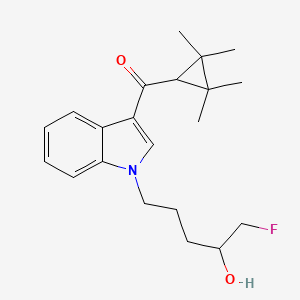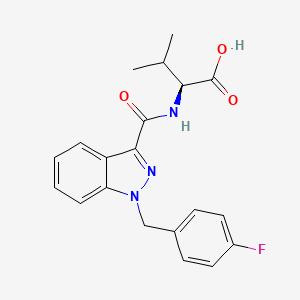
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol is a natural product used in various research fields related to life sciences. It is known for its unique chemical structure and properties, making it a valuable compound for scientific studies .
科学的研究の応用
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, the compound is studied for its potential therapeutic effects and pharmacological properties. Additionally, it has industrial applications in the production of various chemical products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol involves several steps, including the use of specific solvents and reagents. Common solvents used in the synthesis include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The reaction conditions typically require careful control of temperature and light exposure to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of this compound is often carried out by specialized biochemical companies. These companies ensure high purity and quality through rigorous quality control processes, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis .
化学反応の分析
Types of Reactions: 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different derivatives of the compound with altered functional groups, while reduction reactions may lead to the formation of simpler compounds.
作用機序
The mechanism of action of 2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
類似化合物との比較
2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol can be compared with other similar compounds, such as other phloroglucinol derivatives. These compounds share similar chemical structures but may have different functional groups or side chains, leading to variations in their properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
List of Similar Compounds:- 2,6-Dimethyl-3-O-methylphloroglucinol
- 2,6-Dimethyl-4-(2-methylbutyryl)phloroglucinol
- 3-O-methyl-4-(2-methylbutyryl)phloroglucinol
特性
IUPAC Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-6-7(2)11(15)10-13(17)8(3)12(16)9(4)14(10)18-5/h7,16-17H,6H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIYXGPKSPBDTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=C(C(=C(C(=C1OC)C)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Oxireno[f]isoquinoline,1a,2,3,7b-tetrahydro-(9CI)](/img/no-structure.png)
![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)


![6-chloro-1,2,3,4-tetrahydro-N-[2-(4-methyl-1-piperazinyl)ethyl]-9-acridinamine](/img/structure/B593339.png)
![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)


![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
